2-Acetyl-6-methylpyridine

Description

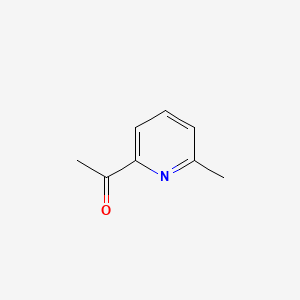

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQMUQPPAYCAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219528 | |

| Record name | Ketone, methyl 6-methyl-2-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6940-57-4 | |

| Record name | 1-(6-Methyl-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-6-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6940-57-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, methyl 6-methyl-2-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-methylpyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-6-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWB2JUD65K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-6-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyl-6-methylpyridine (CAS 6940-57-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-6-methylpyridine, with the CAS registry number 6940-57-4, is an aromatic ketone that is a derivative of pyridine.[1] This compound, also known as 1-(6-methylpyridin-2-yl)ethanone or 6-acetyl-2-picoline, is a solid at room temperature and is recognized for its utility as a versatile intermediate in various synthetic applications.[2][3] Its unique structure, featuring a pyridine ring substituted with both an acetyl and a methyl group, makes it a valuable building block in the pharmaceutical, agricultural, and flavor and fragrance industries.[2][4] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, applications, and safety information.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a concise reference for laboratory and research applications.

| Property | Value | Reference(s) |

| CAS Number | 6940-57-4 | [5][6] |

| Molecular Formula | C₈H₉NO | [5][6] |

| Molecular Weight | 135.16 g/mol | [5][6][7] |

| Appearance | White to pale yellow solid | [2] |

| Purity | ≥95% - ≥99% (GC) | [2][3] |

| Melting Point | 31.77 °C (Predicted) | [5] |

| Boiling Point | 209 °C | [5] |

| Density | 1.04 g/mL | [5] |

| Solubility | Soluble in water (1.151e+004 mg/L @ 25 °C, est) | [2] |

| LogP | 1.59262 | [6] |

| SMILES | CC(=O)c1cccc(C)n1 | [7] |

| InChI | 1S/C8H9NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5H,1-2H3 | [7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectral information.

| Spectroscopic Technique | Data Highlights | Reference(s) |

| ¹³C NMR | Spectra available from various sources. | [1] |

| Mass Spectrometry (GC-MS) | NIST Number: 108953; Top Peak (m/z): 93; 2nd Highest (m/z): 92; 3rd Highest (m/z): 135. | [1] |

| FTIR Spectra | Technique: CAPILLARY CELL: NEAT. | [1] |

| UV-VIS Spectra | Spectra available from various sources. | [1] |

Synthesis and Reactivity

The reactivity of this compound is characteristic of both a ketone and a pyridine. The acetyl group can undergo various reactions such as condensation, reduction, and oxidation, making it a key handle for further molecular elaboration. The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, though the existing substituents will direct the position of these modifications.

Experimental Protocols

Representative Synthesis of a Pyridine Derivative (Adapted for Conceptual Understanding)

The following is a representative procedure for the synthesis of a 2-methylpyridine via a continuous flow method, which illustrates a modern approach to pyridine synthesis. This is a general example and would require optimization for the specific synthesis of this compound.

Objective: To synthesize a 2-methylpyridine derivative using a continuous flow system.[9]

Materials:

-

Appropriate pyridine starting material

-

Raney® nickel catalyst

-

1-Propanol (solvent)

-

Continuous flow system with a packed column reactor

-

Waters 515 pump or equivalent

-

Stainless steel column (150 x 4.6 mm)

Procedure:

-

A stainless steel column is packed with approximately 5.5 g of Raney® nickel.[9]

-

The continuous flow system is assembled, and 1-propanol is pumped through the column.[9]

-

A 0.05 M solution of the pyridine starting material is prepared in 5 mL of 1-propanol.[9]

-

The catalyst column is heated to >180 °C for 30 minutes with a flow rate of 0.3 mL/min.[9]

-

The flow rate is then adjusted to 0.1 mL/min, and the solution of the pyridine starting material is introduced into the reaction stream via a sample loop.[9]

-

The product is collected at the outlet of the reactor.[9]

-

The solvent is removed under reduced pressure to yield the 2-methylated pyridine product.[9]

Note: This is a generalized protocol and specific parameters such as temperature, flow rate, and catalyst loading would need to be optimized for the synthesis of this compound.

Applications and Biological Significance

This compound is a valuable intermediate with applications in several key industries:

-

Flavor and Fragrance Industry: This compound is used as a flavoring agent in food products and as a component in fragrances, often imparting roasted, nutty, and popcorn-like notes.[2][4]

-

Pharmaceutical Development: It serves as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs).[2][4] Derivatives of 2-acetylpyridine have been investigated for their potential antimicrobial and anticancer activities.[10]

-

Agricultural Chemicals: The compound is utilized in the formulation of agrochemicals, contributing to the stability and efficacy of pesticides and herbicides.[2]

-

Material Science: It is used in the production of specialty polymers and resins.[2]

-

Analytical Chemistry: This chemical can be employed as a standard in chromatographic techniques.[2]

While this compound itself is not directly implicated in a specific signaling pathway from the available literature, its derivatives are of interest in drug discovery. For example, Schiff base complexes derived from 2-acetylpyridine have been synthesized and evaluated for their biological activities.[10]

Visualizations

Role as a Versatile Chemical Intermediate

The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of a variety of downstream products for different industries.

Caption: Versatile applications of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5]

Hazard Statements:

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.[7]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a well-ventilated place. Keep container tightly closed. It is recommended to store at 4°C under a nitrogen atmosphere.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

References

- 1. This compound | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. This compound | CAS 6940-57-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. chemscene.com [chemscene.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. japsonline.com [japsonline.com]

An In-depth Technical Guide to 1-(6-methylpyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-methylpyridin-2-yl)ethanone, also known as 2-acetyl-6-methylpyridine, is a pyridine derivative with applications in flavor chemistry and as a versatile building block in organic synthesis.[1] Its structural motif is of interest to medicinal chemists, as derivatives of 2-acetylpyridine have shown potential in the development of novel therapeutic agents, exhibiting a range of biological activities including antimicrobial and anticancer properties.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 1-(6-methylpyridin-2-yl)ethanone, aimed at supporting research and development in the pharmaceutical and chemical industries.

Chemical Structure and Properties

1-(6-methylpyridin-2-yl)ethanone is an aromatic ketone with a molecular formula of C₈H₉NO and a molecular weight of 135.16 g/mol .[3] The structure consists of a pyridine ring substituted at the 2-position with an acetyl group and at the 6-position with a methyl group.

dot

Caption: Chemical structure of 1-(6-methylpyridin-2-yl)ethanone.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(6-methylpyridin-2-yl)ethanone is presented in Table 1. This compound is a solid at room temperature and is harmful if swallowed.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO | [3] |

| Molecular Weight | 135.16 g/mol | [3] |

| Appearance | Solid | |

| CAS Number | 6940-57-4 | [3] |

| IUPAC Name | 1-(6-methyl-2-pyridinyl)ethanone | [3] |

| Melting Point | 31.77 °C (Predicted) | [4] |

| Boiling Point | 209 °C | [4] |

| Density | 1.04 g/mL | [4] |

Synthesis and Experimental Protocols

The synthesis of 1-(6-methylpyridin-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the coupling of an organometallic reagent with a suitable pyridine precursor. A detailed experimental protocol for a related synthesis, the homocoupling of 6-bromo-2-acetylpyridine to form a bipyridine derivative, suggests a potential synthetic strategy starting from a brominated pyridine derivative.[5]

Synthesis from 2-Bromo-6-methylpyridine (Proposed)

This proposed synthesis involves a Grignard reaction between 2-bromo-6-methylpyridine and an acetylating agent.

dot

Caption: Proposed synthetic workflow for 1-(6-methylpyridin-2-yl)ethanone.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromo-6-methylpyridine in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.

-

Acylation: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of acetyl chloride in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1-(6-methylpyridin-2-yl)ethanone.

Spectral Data and Characterization

The structural elucidation of 1-(6-methylpyridin-2-yl)ethanone is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the pyridine ring and the methyl protons of the acetyl and pyridinyl methyl groups. The expected chemical shifts are summarized in Table 2.

¹³C NMR: The carbon NMR spectrum shows distinct resonances for each carbon atom in the molecule. The predicted chemical shifts are detailed in Table 2.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.8 (t) | H4-pyridine |

| ~7.4 (d) | H3-pyridine |

| ~7.2 (d) | H5-pyridine |

| ~2.6 (s) | -COCH₃ |

| ~2.5 (s) | -CH₃ (pyridine) |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1-(6-methylpyridin-2-yl)ethanone would be expected to show a molecular ion peak [M]⁺ at m/z 135. Key fragmentation patterns would likely involve the loss of a methyl radical ([M-15]⁺) to give an acylium ion at m/z 120, and the loss of the acetyl group ([M-43]⁺) to give the 6-methylpyridinyl cation at m/z 92.

dot

Caption: Proposed mass spectrometry fragmentation of 1-(6-methylpyridin-2-yl)ethanone.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(6-methylpyridin-2-yl)ethanone displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch (aromatic) | Pyridine ring |

| ~2990 | C-H stretch (aliphatic) | -CH₃ groups |

| ~1700 | C=O stretch (strong) | Ketone |

| ~1590 | C=N and C=C stretch | Pyridine ring |

| 1487 - 1437 | C=N and C=C stretch | Pyridine ring |

Note: The IR data for the pyridine ring stretches are based on the related compound 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone.[5]

Biological Activity and Drug Development Potential

While 1-(6-methylpyridin-2-yl)ethanone itself is primarily recognized as a flavor component, the 2-acetylpyridine scaffold is a "privileged structure" in medicinal chemistry.[1][2] Derivatives incorporating this moiety have demonstrated a broad range of pharmacological activities.

For instance, Schiff bases and chalcones derived from 2-acetylpyridine have been reported to possess significant antimicrobial and anticancer properties.[2] These derivatives can act as chelating agents for metal ions, which can enhance their biological efficacy. The mechanism of action for some of these derivatives is thought to involve the inhibition of key enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis and repair in cancer cells.[2]

The synthetic accessibility of 1-(6-methylpyridin-2-yl)ethanone and the documented biological potential of its derivatives make it an attractive starting material for the design and synthesis of new chemical entities for drug discovery programs.

Conclusion

1-(6-methylpyridin-2-yl)ethanone is a valuable chemical entity with a well-defined structure and accessible synthetic routes. Its utility extends from flavor and fragrance applications to being a key intermediate in the synthesis of biologically active molecules. The comprehensive data presented in this guide, including its physicochemical properties, detailed synthetic considerations, and spectral characteristics, provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its derivatives in various scientific and industrial applications.

References

- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]

- 3. This compound | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 6940-57-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectral Data of 2-Acetyl-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-Acetyl-6-methylpyridine (CAS No. 6940-57-4). The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.82 | d | Pyridine H-3 |

| 7.71 | t | Pyridine H-4 |

| 7.39 | d | Pyridine H-5 |

| 2.68 | s | Acetyl CH₃ |

| 2.58 | s | Pyridine-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | C=O (Acetyl) |

| 158.2 | Pyridine C-6 |

| 152.9 | Pyridine C-2 |

| 137.2 | Pyridine C-4 |

| 124.6 | Pyridine C-3 |

| 118.9 | Pyridine C-5 |

| 25.8 | Acetyl CH₃ |

| 24.5 | Pyridine-CH₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2985 | Medium | C-H stretch (aromatic) |

| 1708 | Strong | C=O stretch (acetyl ketone) |

| 1588 | Strong | C=C/C=N stretch (pyridine ring) |

| 1435 | Medium | C-H bend (methyl) |

| 1357 | Medium | C-H bend (methyl) |

| 1238 | Strong | C-C stretch |

| 790 | Strong | C-H out-of-plane bend |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity | Assignment |

| 135 | High | [M]⁺ (Molecular Ion) |

| 120 | Moderate | [M-CH₃]⁺ |

| 93 | Base Peak (100%) | [M-C₂H₂O]⁺ |

| 92 | High | [M-CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, data was acquired with 16 scans and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum was obtained with 1024 scans.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin capillary film.[1] The spectrum was recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which was equipped with a non-polar capillary column. The separated compound was then ionized by electron impact (EI) at 70 eV. The mass analyzer scanned for fragments from m/z 40 to 400.

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and the structural relationships of the assigned protons in this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Acetyl-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Acetyl-6-methylpyridine (IUPAC name: 1-(6-methylpyridin-2-yl)ethanone). The document details the spectral data, interpretation, and a standard experimental protocol for data acquisition, serving as a crucial resource for the structural elucidation and quality control of this compound in research and development settings.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the five unique proton environments in the molecule: three aromatic protons on the pyridine ring, the three protons of the acetyl group's methyl, and the three protons of the methyl group attached to the pyridine ring. The spectral data, acquired in deuterated chloroform (CDCl₃), is summarized below.

Data Presentation

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-4 | 7.66 | Triplet (t) | 7.2 | 1H |

| H-3 | 7.80 | Doublet (d) | 7.2 | 1H |

| H-5 | 7.28 | Doublet (d) | 7.2 | 1H |

| -COCH₃ | 2.68 | Singlet (s) | - | 3H |

| Ar-CH₃ | 2.58 | Singlet (s) | - | 3H |

Note: Data referenced from a 400 MHz spectrum in CDCl₃.[1]

Spectral Interpretation:

-

Aromatic Region (7.0-8.0 ppm): The pyridine ring protons appear in the downfield region, characteristic of aromatic systems.

-

The H-4 proton at 7.66 ppm is split into a triplet because it is coupled to two neighboring protons, H-3 and H-5, with an identical coupling constant of 7.2 Hz.[1]

-

The H-3 proton signal at 7.80 ppm is a doublet , resulting from its coupling to the adjacent H-4 proton (J = 7.2 Hz).[1]

-

The H-5 proton at 7.28 ppm also appears as a doublet due to coupling with the H-4 proton (J = 7.2 Hz).[1]

-

-

Aliphatic Region (2.0-3.0 ppm): The two methyl groups are observed in the upfield region.

-

The singlet at 2.68 ppm corresponds to the three protons of the acetyl methyl group (-COCH₃) .[1] Its downfield shift relative to the other methyl group is due to the deshielding effect of the adjacent carbonyl group.

-

The singlet at 2.58 ppm is assigned to the three protons of the methyl group attached to the pyridine ring (Ar-CH₃) .[1] Both methyl signals are singlets as there are no adjacent protons to cause splitting.

-

Visualization of J-Coupling Pathway

The following diagram illustrates the through-bond coupling relationships between the aromatic protons of this compound.

Experimental Protocol

The following section outlines a standard methodology for the acquisition of a high-quality ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

-

Analyte: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean and dry 5 mm NMR tube. CDCl₃ is a common choice due to its good solubilizing power for many organic compounds and its single, well-characterized residual solvent peak.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as Tetramethylsilane (TMS) can be added. However, for routine spectra, referencing to the residual solvent peak (CDCl₃ at δ ≈ 7.26 ppm) is often sufficient.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

2. NMR Data Acquisition:

-

Spectrometer: Data is typically acquired on a 400 MHz or higher field NMR spectrometer.

-

Temperature: Spectra are generally recorded at a standard probe temperature, often 25°C (298 K).

-

Acquisition Parameters (Typical for 400 MHz):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate T₁ relaxation.

-

Acquisition Time (aq): Typically set between 2 to 4 seconds to ensure good resolution.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton signals.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via Fourier transformation. An exponential line broadening factor (e.g., 0.3 Hz) may be applied to improve the signal-to-noise ratio.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.

-

Referencing: The chemical shift axis is calibrated by setting the residual CDCl₃ peak to δ 7.26 ppm or the TMS signal to δ 0.00 ppm.

-

Integration: The relative areas of the signals are determined through integration to confirm the number of protons corresponding to each peak.

-

Peak Picking: The chemical shifts of the peaks are accurately determined. For multiplets, the coupling constants (J) are measured as the distance in Hertz between the split lines.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Acetyl-6-methylpyridine

This technical guide provides a comprehensive overview of the anticipated 13C NMR chemical shifts for 2-acetyl-6-methylpyridine, tailored for researchers, scientists, and professionals in drug development. In the absence of directly published experimental data for this specific compound, this guide presents estimated chemical shifts derived from an analysis of structurally related molecules. Additionally, a detailed, generalized experimental protocol for the acquisition of a 13C NMR spectrum is provided, alongside workflow visualizations to aid in experimental design and data interpretation.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound have been estimated based on an analysis of empirical data from analogous substituted pyridines, including 2-acetylpyridine, 2-methylpyridine, and 6-methyl-2-vinylpyridine. The substituent effects of the acetyl and methyl groups on the pyridine ring were considered to predict the chemical shifts for the target molecule. These estimations provide a valuable reference for the analysis of experimentally acquired spectra.

The table below summarizes the estimated 13C NMR chemical shifts for each carbon atom in this compound. The carbon numbering corresponds to the molecular structure diagram provided in this guide.

| Carbon Atom | Estimated Chemical Shift (ppm) | Notes |

| C2 | 153.5 | Attached to the acetyl group. |

| C3 | 124.0 | |

| C4 | 136.5 | |

| C5 | 118.5 | |

| C6 | 157.0 | Attached to the methyl group. |

| C=O | 200.0 | Carbonyl carbon of the acetyl group. |

| CH3 (acetyl) | 25.5 | Methyl carbon of the acetyl group. |

| CH3 (ring) | 24.0 | Methyl carbon attached to the pyridine ring. |

Molecular Structure and Carbon Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for clear association with the chemical shift data presented above.

Caption: Molecular structure of this compound with IUPAC numbering for carbon atoms.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard experimental protocol for acquiring a high-quality 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). If not already present in the solvent, a small amount can be added.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal signal detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbon nuclei to relax. Quaternary carbons may require longer delays for quantitative analysis.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of chemical shifts for organic molecules.

-

Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl3).

-

Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Workflow for 13C NMR Analysis

The following diagram illustrates the general workflow from sample preparation to final data analysis in a 13C NMR experiment.

Caption: A flowchart illustrating the key stages of a 13C NMR experiment and subsequent data analysis.

Mass Spectrometry Fragmentation of 2-Acetyl-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation behavior of 2-Acetyl-6-methylpyridine (C₈H₉NO, MW: 135.16 g/mol ).[1][2][3] Understanding the fragmentation patterns of this pyridine derivative is crucial for its identification and characterization in various analytical applications, including flavor and fragrance analysis, pharmaceutical intermediate quality control, and metabolomics research.[4] This document outlines the primary fragmentation pathways under electron ionization (EI), presents quantitative data on major fragment ions, details a standard experimental protocol for analysis, and provides a visual representation of the fragmentation cascade.

Introduction to Mass Spectrometry Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[5] When a molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, characteristic charged fragments and neutral species.[6][7] The resulting mass spectrum is a fingerprint of the molecule, providing valuable information about its structure and molecular weight.[5]

For aromatic and heterocyclic compounds like this compound, the stable ring structure significantly influences the fragmentation process.[8][9] Common fragmentation mechanisms include alpha-cleavage, McLafferty rearrangements, and cleavages of bonds adjacent to heteroatoms.[5][8][10]

Proposed Fragmentation Pathway of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. The molecular ion (M⁺•) is observed at m/z 135.[1] The fragmentation is dominated by cleavages adjacent to the carbonyl group and within the pyridine ring system.

The primary fragmentation steps are proposed as follows:

-

Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the bond between the acetyl group and the pyridine ring (alpha-cleavage). This results in the loss of a methyl radical (•CH₃) to form a stable acylium ion.

-

M⁺• (m/z 135) → [M - CH₃]⁺ (m/z 120)

-

-

Loss of Carbon Monoxide: The resulting acylium ion can then lose a neutral molecule of carbon monoxide (CO).

-

[M - CH₃]⁺ (m/z 120) → [M - CH₃ - CO]⁺ (m/z 92)

-

-

Formation of the Base Peak: A significant fragmentation pathway involves the cleavage of the C-C bond of the acetyl group to lose an acetyl radical (•COCH₃), leading to the formation of the 6-methylpyridine cation. However, the dominant fragmentation pathway appears to be the loss of the entire acetyl group as a ketene (CH₂=C=O) through a rearrangement, or a concerted loss of a methyl radical and CO, leading to the fragment at m/z 93, which is often the base peak.[1] A more direct route to a highly stable pyridinium-type ion is often favored. The loss of a neutral ketene molecule (H₂C=C=O, 42 Da) from the molecular ion would lead to an ion at m/z 93.

-

M⁺• (m/z 135) → [C₆H₇N]⁺• (m/z 93)

-

-

Formation of m/z 92: The ion at m/z 92 is the second most abundant fragment and can be formed by the loss of a hydrogen atom from the m/z 93 ion.[1]

-

[C₆H₇N]⁺• (m/z 93) → [C₆H₆N]⁺ (m/z 92) + H•

-

Quantitative Fragmentation Data

The quantitative data from the gas chromatography-mass spectrometry (GC-MS) analysis of this compound is summarized below. The relative abundance of the major ions provides insight into the stability of the fragments and the most probable fragmentation routes.

| m/z | Proposed Ion Structure | Relative Abundance |

| 135 | [C₈H₉NO]⁺• (Molecular Ion) | High |

| 120 | [M - CH₃]⁺ | Moderate |

| 93 | [C₆H₇N]⁺• | Base Peak (Highest) |

| 92 | [C₆H₆N]⁺ | High |

Data derived from public spectral databases.[1]

Visualization of Fragmentation Pathway

The logical flow of the proposed fragmentation of this compound is illustrated in the following diagram.

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

The following section details a standard methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

-

Internal Standard: If quantitative analysis is required, add an appropriate internal standard to the working solution.

Gas Chromatography (GC) Conditions

-

Instrument: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum at the apex of the corresponding chromatographic peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the acquired spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by a stable molecular ion at m/z 135 and prominent fragment ions at m/z 93 and 92.[1] The fragmentation pattern is dominated by cleavages related to the acetyl group and the inherent stability of the pyridine ring. The proposed fragmentation pathways, supported by quantitative data, provide a robust framework for the identification and structural elucidation of this compound in complex matrices. The detailed experimental protocol offers a standardized method for reproducible and accurate analysis, which is essential for researchers and professionals in drug development and other scientific fields.

References

- 1. This compound | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

A-Technical-Guide-to-Pyridinyl-Ketones-of-the-Formula-C8H9NO

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of pyridine derivatives with the chemical formula C8H9NO. It begins by identifying the primary isomers, focusing on pyridinyl propanones due to their significance as intermediates in medicinal chemistry. The guide offers a detailed exploration of their synthesis, physicochemical properties, and applications in drug development, with a particular focus on 1-(pyridin-4-yl)propan-2-one as a key precursor to the cardiotonic drug milrinone. This document includes structured data tables, detailed experimental protocols, and logical diagrams to facilitate understanding and application in a research and development setting.

Introduction and Isomer Identification

The chemical formula C8H9NO encompasses several pyridine derivative isomers. The degree of unsaturation is calculated to be 5, with the pyridine ring accounting for 4, indicating one degree of unsaturation in the substituent. Analysis of possible structures reveals that the most chemically stable and relevant isomers for pharmaceutical and chemical synthesis are pyridinyl propanones.

The primary isomers and their IUPAC names are:

-

1-(pyridin-2-yl)propan-1-one

-

1-(pyridin-3-yl)propan-1-one [1]

-

1-(pyridin-4-yl)propan-1-one [2]

-

1-(pyridin-3-yl)propan-2-one [6]

Among these, 1-(pyridin-2-yl)propan-2-one has been identified as an antimicrobial bioactive compound, and 1-(pyridin-4-yl)propan-2-one is a known intermediate in the synthesis of the cardiotonic drug milrinone[7][9]. This guide will use these isomers as primary examples to illustrate the chemical and pharmaceutical relevance of this class of compounds.

Physicochemical and Spectroscopic Data

The physicochemical properties of these isomers are critical for their application in synthesis and drug formulation. The data for the most relevant isomers are summarized below.

Table 1: Physicochemical Properties of C8H9NO Pyridine Derivative Isomers

| Property | 1-(pyridin-2-yl)propan-1-one | 1-(pyridin-3-yl)propan-1-one | 1-(pyridin-4-yl)propan-2-one | 1-(pyridin-2-yl)propan-2-one |

| CAS Number | 25195-44-0 | 1570-48-5[1] | 6304-16-1[8] | 6302-02-9[4] |

| Molecular Weight | 135.16 g/mol | 135.17 g/mol [1] | 135.17 g/mol | 135.17 g/mol [9] |

| Physical Form | Solid | Liquid[1] | Liquid[7] | Oil[4] |

| Boiling Point | Not specified | Not specified | 130-132 °C / 1.5 kPa[7] | 67 °C / 0.5 mbar[4] |

| Melting Point | Not specified | Not specified | 13 °C[8] | Not specified |

| Solubility | Not specified | Not specified | Slightly soluble in water[7] | Not specified |

| Refractive Index | Not specified | Not specified | 1.5225[8] | Not specified |

Note: Data for all isomers is not consistently available in public literature. The table reflects available data.

Experimental Protocols: Synthesis

The synthesis of pyridinyl propanones is of significant interest for the production of pharmaceutical intermediates. Below are generalized and specific protocols for the synthesis of these compounds.

General Synthesis of 1-(pyridin-2-yl)propan-2-one

A common method involves the reaction of a picoline (methylpyridine) derivative with an acylating agent.

Protocol: Synthesis of 1-(pyridin-2-yl)propan-2-one from 2-methylpyridine and acetonitrile.[4]

-

Reactants: 2-methylpyridine and acetonitrile.

-

Procedure: The synthesis is carried out using a method adapted from historical literature, resulting in a yellow, slightly air-sensitive oil.

-

Purification: The product is purified by vacuum distillation.

-

Yield: Approximately 61%.[4]

-

Characterization: The product is characterized by ¹H NMR spectroscopy. The expected shifts are δ= 2.13 (s, 3H, CH₃), 3.91 (s, 2H, CH₂), 7.28 (m, 2H, pyridine-H), 7.74 (m, 1H, pyridine-H), 8.47 (d, 1H pyridine-H) ppm in (CD₃)₂SO.[4]

Synthesis of Propafenone Precursors (Illustrative Example)

While not a direct synthesis of a C8H9NO pyridine derivative, the synthesis of propafenone, an antiarrhythmic agent, involves a propanone moiety attached to a phenyl ring, illustrating a relevant synthetic strategy. One method begins with the Friedel-Crafts reaction of 3-phenylpropionyl chloride and phenol to produce 1-(2-hydroxyphenyl)-3-phenyl-1-propanone.[10] This intermediate then undergoes further reactions to yield propafenone.[10][11] Another approach involves an Aldol condensation.[12]

Protocol: Synthesis of 2'-hydroxy-3-phenylpropiophenone (an intermediate for Propafenone).

-

Step 1: Chalcone Formation: An organic solvent, an alkali, and benzaldehyde are added to o-hydroxyacetophenone. The mixture is heated, then cooled. The resulting solid is filtered and recrystallized to yield 2'-hydroxychalcone.

-

Step 2: Reduction: An organic solvent, ammonium formate, and palladium on carbon are added to the 2'-hydroxychalcone. The mixture is heated. After the reaction is complete (monitored by TLC), it is filtered, concentrated, and recrystallized to yield 2'-hydroxy-3-phenylpropiophenone.

Applications in Drug Development and Signaling Pathways

Pyridinyl propanones are valuable building blocks in medicinal chemistry. Their utility is exemplified by their role as precursors to complex pharmaceutical agents.

1-(pyridin-4-yl)propan-2-one in the Synthesis of Milrinone

1-(pyridin-4-yl)propan-2-one is a key intermediate in the synthesis of Milrinone , a phosphodiesterase 3 (PDE3) inhibitor used as a cardiotonic agent.[7] The synthesis pathway highlights the importance of this C8H9NO isomer.

Caption: Synthetic pathway from 1-(pyridin-4-yl)propan-2-one to Milrinone.

Biological Activity and Signaling

Milrinone, derived from the C8H9NO scaffold, exerts its therapeutic effect by inhibiting PDE3. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic effects and vasodilation.

Caption: Mechanism of action of Milrinone via PDE3 inhibition.

Conclusion

The C8H9NO pyridine derivatives, particularly the pyridinyl propanone isomers, represent a class of compounds with significant utility in synthetic and medicinal chemistry. Their role as key intermediates in the synthesis of drugs like Milrinone underscores their importance to the pharmaceutical industry. The synthetic protocols and mechanistic pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working with these versatile chemical scaffolds. Further research into the biological activities of other isomers may reveal new therapeutic applications.

References

- 1. 1-(Pyridin-3-yl)propan-1-one | 1570-48-5 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-PYRIDIN-2-YL-PROPAN-2-ONE | 6302-02-9 [chemicalbook.com]

- 5. 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6302-03-0|1-(Pyridin-3-yl)propan-2-one|BLD Pharm [bldpharm.com]

- 7. chembk.com [chembk.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]

- 12. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to 2-Acetyl-6-methylpyridine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-6-methylpyridine, a heterocyclic ketone, has garnered significant interest across various scientific disciplines. Initially recognized for its distinct roasted, nutty, and popcorn-like aroma, it has become a valuable component in the flavor and fragrance industry.[1][2][3] Beyond its sensory properties, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a versatile reagent in organic chemistry for constructing more complex heterocyclic systems.[1][3] This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its synthesis. Detailed experimental protocols for key synthetic methodologies are presented, alongside a comparative analysis of their yields and conditions. Spectroscopic and physical data are tabulated for easy reference, and logical workflows for its preparation are visualized.

Introduction and Discovery

The precise first synthesis of this compound is not prominently documented in readily available historical records. Its discovery and initial characterization are likely embedded within the broader exploration of pyridine chemistry that burgeoned in the 20th century. The development of synthetic routes to substituted pyridines, driven by the quest for new dyes, pharmaceuticals, and agricultural chemicals, paved the way for the preparation of a vast array of derivatives, including this compound.

Its significance grew with the increasing understanding of its contribution to the flavor profile of various cooked foods, where it is formed through the Maillard reaction.[2] This realization spurred interest in its synthesis for use as a food additive.[2] Concurrently, the utility of the acetylpyridine scaffold in medicinal chemistry and as a ligand in coordination chemistry further motivated the development of efficient synthetic methods.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. The key data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6940-57-4 | [4] |

| Molecular Formula | C₈H₉NO | [4] |

| Molecular Weight | 135.16 g/mol | [4] |

| Appearance | Colorless to light yellow liquid/solid | [2] |

| Melting Point | 30-34 °C | |

| Boiling Point | 188-189 °C | |

| Density | 1.08 g/mL at 25 °C | |

| IUPAC Name | 1-(6-methylpyridin-2-yl)ethanone | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Chemical shifts (δ) in ppm. Aromatic protons typically in the range of 7.0-8.5 ppm. Methyl protons (both acetyl and ring) appear as singlets in the upfield region. | [5] |

| ¹³C NMR | Chemical shifts (δ) in ppm. Carbonyl carbon signal is characteristically downfield (>190 ppm). Aromatic carbons appear in the range of 120-160 ppm. Methyl carbons are observed upfield. | [1] |

| Infrared (IR) | Wavenumber (cm⁻¹). Strong absorption band for the C=O stretch of the ketone (typically ~1700 cm⁻¹). C-H stretching and aromatic C=C and C=N stretching bands are also present. | [1] |

| Mass Spectrometry (MS) | m/z ratios. Molecular ion peak [M]⁺ at m/z = 135. Common fragments include the loss of a methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺). | [1] |

Synthesis of this compound: A Historical Perspective and Modern Methods

The synthesis of this compound has evolved, with various methods being developed to improve yield, selectivity, and operational simplicity. The primary strategies involve the modification of a pre-existing pyridine ring.

Synthesis from 2,6-Lutidine

One of the most common starting materials for the synthesis of 2,6-disubstituted pyridines is 2,6-lutidine (2,6-dimethylpyridine). The general approach involves the functionalization of one of the methyl groups. A controlled synthesis of related compounds from 2,6-dimethylpyridine has been reported, which can be adapted for this compound.[6]

A logical workflow for the synthesis of this compound starting from 2,6-lutidine is depicted below.

Caption: Synthetic workflow from 2,6-Lutidine.

Synthesis via Grignard Reaction

A versatile method for the formation of carbon-carbon bonds in pyridine rings is the Grignard reaction. This approach typically starts with a halogenated pyridine derivative. For the synthesis of this compound, 2-bromo-6-methylpyridine is a suitable precursor.

The general workflow for the Grignard-based synthesis is outlined below.

Caption: Grignard-based synthetic workflow.

Synthesis from 2-Picolinic Acid

An alternative approach utilizes 2-picolinic acid as the starting material. This multi-step synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by a condensation reaction and subsequent decarboxylation. A detailed procedure is described in the patent literature.[7]

The workflow for this synthetic route is as follows:

Caption: Synthetic workflow from 2-Picolinic Acid.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its precursors, based on established literature procedures.

Preparation of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine

This procedure details the synthesis of the key intermediate for the Grignard-based approach.[8]

Materials:

-

2-Amino-6-methylpyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-amino-6-methylpyridine (1.0 eq) in 48% HBr, cool the mixture to -10 °C.

-

Slowly add bromine (1.5 eq) dropwise while maintaining the temperature below -5 °C. Stir for 1.5 hours.

-

A solution of sodium nitrite (2.7 eq) in water is then added dropwise at the same temperature, and the mixture is stirred for another 1.5 hours.

-

A pre-cooled solution of sodium hydroxide in water is added dropwise, ensuring the reaction temperature does not exceed 0 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-6-methylpyridine.

Synthesis of this compound via Grignard Reaction

This protocol outlines the final step in the Grignard-based synthesis.

Materials:

-

2-Bromo-6-methylpyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Acetyl chloride or Acetonitrile

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).

-

Add a solution of 2-bromo-6-methylpyridine (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

-

Once the reaction is complete (disappearance of magnesium), cool the solution to 0 °C.

-

Slowly add a solution of acetyl chloride (1.1 eq) or acetonitrile (1.1 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and required purity.

Table 3: Comparison of Synthetic Routes to this compound

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |

| From 2,6-Lutidine | 2,6-Lutidine | Strong base (n-BuLi), Acylating agent | Readily available starting material. | Requires cryogenic conditions and handling of pyrophoric reagents. Potential for over-acylation. | Moderate to Good |

| Grignard Reaction | 2-Bromo-6-methylpyridine | Mg, Acylating agent | High-yielding and versatile. | Requires anhydrous conditions. Grignard reagent can be basic. | Good to Excellent |

| From 2-Picolinic Acid | 2-Picolinic Acid | Thionyl chloride, Malonic ester | Avoids highly reactive organometallics. | Multi-step synthesis. | Moderate |

Conclusion

This compound is a compound of considerable industrial and academic interest. Its history is intertwined with the development of pyridine chemistry and the science of flavor chemistry. Several synthetic routes have been established, with the Grignard-based approach often offering a good balance of yield and versatility. The detailed protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the synthesis and application of this important heterocyclic ketone. Future research may focus on developing more sustainable and atom-economical synthetic methods, potentially leveraging catalytic C-H activation of 2,6-lutidine.

References

- 1. This compound | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 8. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

The Flavor Chemistry of 2-Acetyl-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-6-methylpyridine is a heterocyclic aromatic ketone that plays a significant role as a flavor compound in a variety of thermally processed foods and beverages. Its characteristic nutty, roasted, and popcorn-like aroma contributes to the complex flavor profiles of products such as coffee and rum.[1][2] This technical guide provides an in-depth overview of the chemical properties, natural occurrence, sensory characteristics, and analytical methodologies related to this compound, with a focus on its role as a key flavor constituent.

Chemical and Physical Properties

This compound, also known by its IUPAC name 1-(6-methylpyridin-2-yl)ethanone, is a solid at room temperature with a colorless to light yellow appearance.[1][3] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C8H9NO | [1][3] |

| Molecular Weight | 135.16 g/mol | [1][3] |

| CAS Number | 6940-57-4 | [1][3] |

| Appearance | Colorless to light yellow solid | [1][3] |

| Boiling Point | 188-189 °C | [4] |

| Solubility | Soluble in water | [4] |

Organoleptic Properties and Natural Occurrence

The sensory profile of this compound is characterized by a range of desirable roasted and nutty notes. It is a key contributor to the aroma of many food products that undergo thermal processing, most notably through the Maillard reaction and Strecker degradation.[5][6]

Table 2: Organoleptic Profile of this compound

| Descriptor | Description | Reference(s) |

| Aroma | Roasted, nutty, popcorn-like, bready | [1][4] |

| Taste | Cornmeal-like with a nutty nuance | [4] |

Table 3: Natural Occurrence of this compound

| Food Product | Role | Reference(s) |

| Coffee | Contributes to the roasted, nutty aroma profile developed during bean roasting. | [2][7] |

| Rum | A minor component contributing to the complex flavor profile. | [8] |

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs upon heating.[5][6] The formation of the pyridine ring is a key step in this process.

Caption: Generalized Maillard reaction pathway leading to the formation of this compound.

Experimental Protocols

Isolation and Identification from Food Matrices: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from complex food matrices like coffee.[7]

Protocol:

-

Sample Preparation: A known quantity of the food sample (e.g., ground roasted coffee beans) is placed in a headspace vial.

-

Internal Standard: An internal standard is added for quantification purposes.

-

Extraction: The vial is sealed and heated to a specific temperature to allow volatile compounds to partition into the headspace. A solid-phase microextraction (SPME) fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is then exposed to the headspace for a defined period to adsorb the analytes.[7]

-

Desorption and Analysis: The SPME fiber is withdrawn and inserted into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes. The compounds are then separated on a capillary column and detected by a mass spectrometer (MS).

-

Identification: Compound identification is achieved by comparing the obtained mass spectra and retention indices with those of authentic reference standards and spectral libraries.

Caption: Experimental workflow for the analysis of this compound in food.

Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines instrumental separation with human sensory perception to identify odor-active compounds in a sample.[10][11]

Protocol:

-

Sample Extraction and GC Separation: The volatile fraction of the sample is extracted and injected into a GC system as described above.

-

Effluent Splitting: The effluent from the GC column is split between a mass spectrometer (for chemical identification) and an olfactory port.

-

Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactory port and records the time, intensity, and description of any detected odors.

-

Data Correlation: The olfactory data is correlated with the chromatographic and mass spectrometric data to identify the specific compounds responsible for the perceived aromas.

Conclusion

This compound is a vital flavor compound that contributes desirable roasted and nutty characteristics to a range of food products. Its formation is intrinsically linked to the Maillard reaction, a cornerstone of flavor development in thermally processed foods. The analytical techniques of HS-SPME-GC-MS and GC-O are indispensable tools for the isolation, identification, and sensory characterization of this and other important flavor molecules. A deeper understanding of the formation pathways and sensory impact of this compound can empower researchers and food scientists to optimize processing conditions and enhance the flavor profiles of a wide array of consumer products. Further research is warranted to establish a definitive flavor threshold and to quantify its concentration in various food matrices.

References

- 1. 2-acetyl pyridine, 1122-62-9 [thegoodscentscompany.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]

- 5. How Maillard Reaction Influences Sensorial Properties (Color, Flavor and Texture) of Food Products? [agris.fao.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Fragrance University [fragranceu.com]

- 10. Flavour Analysis - CASS [cassfood.com.au]

- 11. Redirecting [linkinghub.elsevier.com]

A Theoretical and Computational Deep Dive into Acetylpyridines: A Guide for Researchers and Drug Development Professionals

Introduction

Acetylpyridines, a class of aromatic ketones, and their derivatives are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and unique electronic properties. As structural analogues of nicotinamide adenine dinucleotide (NAD+), they play a crucial role in various biological processes and have been investigated for their potential as anti-allergic, anti-microbial, anti-inflammatory, and anti-cancer agents.[1] The position of the acetyl group on the pyridine ring (2-, 3-, or 4-position) significantly influences their chemical reactivity, electronic structure, and biological function.

This technical guide provides an in-depth overview of the theoretical studies and Density Functional Theory (DFT) calculations of acetylpyridines. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging computational chemistry to understand and predict the properties of these important molecules. This guide summarizes key findings from recent literature, presents quantitative data in a structured format, outlines common experimental and computational protocols, and provides visualizations of key workflows and concepts.

Synthesis and Characterization of Acetylpyridine Derivatives

A common strategy for the synthesis of acetylpyridine derivatives involves the deprotonation of the methyl group of acetylpyridine, followed by reaction with an alkyl or aryl halide. To minimize the formation of side products, such as ethers, which can occur when using bases like NaOH or KOH, sodium hydride (NaH) is often employed as a phase transfer catalyst.[1][2][3][4]

The structural characterization of the synthesized derivatives is typically achieved through a combination of spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.[1][2][3][4][5]

Experimental Protocol: Synthesis of 2-Acetylpyridine Derivatives

The following is a generalized protocol for the synthesis of 2-acetylpyridine derivatives based on literature reports.[1][4]

Materials:

-

2-Acetylpyridine

-

Sodium hydride (NaH)

-

Alkyl or aryl halide (e.g., benzyl bromide)

-

18-crown-6-ether (as a phase transfer catalyst)

-

Anhydrous solvent (e.g., THF or DMF)

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a solution of 2-acetylpyridine in an anhydrous solvent, add sodium hydride and a catalytic amount of 18-crown-6-ether under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

-

Add the desired alkyl or aryl halide to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by carefully adding deionized water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Theoretical Studies using Density Functional Theory (DFT)

DFT has emerged as a powerful tool for investigating the electronic structure and properties of acetylpyridines. These calculations provide valuable insights into molecular geometry, vibrational frequencies, and a range of electronic properties that are crucial for understanding their reactivity and potential as drug candidates.

Computational Protocol: DFT Calculations

The following outlines a typical workflow for performing DFT calculations on acetylpyridine derivatives.

Methodology Details:

-

Software: Gaussian program package is a commonly used software for these calculations.[4]

-

Functional: The B3LYP hybrid functional is frequently employed.[1][2][3][4][6]

-

Basis Set: The 6-311G or 6-31+G(d,p) basis sets are often used to provide a good balance between accuracy and computational cost.[1][2][3][4][6]

Key Steps:

-

Geometry Optimization: The initial structure of the acetylpyridine molecule is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculations: A variety of electronic properties are then calculated, including:

-

Mulliken Charges: To understand the charge distribution within the molecule.[1][2][3]

-

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them is an indicator of chemical stability.[1][2][3][6]

-

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions and charge delocalization.[6]

-

Global Reactivity Descriptors: Ionization energy (IE), electron affinity (EA), global hardness (η), chemical potential (μ), and global electrophilicity (ω) are calculated to quantify the molecule's reactivity.[1][2][3]

-

Quantitative Data from DFT Calculations

The following tables summarize key quantitative data obtained from DFT calculations on acetylpyridine and its derivatives from the literature.

Table 1: Calculated Electronic Properties of 2-Acetylpyridine and its Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Acetylpyridine | - | - | 0.176[1] |

| Derivative 1 | - | - | 0.183[1] |

| Derivative 2 | - | - | 0.165[1] |

Note: Specific HOMO and LUMO energy values were not provided in the search snippets, but the energy gaps were reported.

Table 2: Comparison of Experimental and Calculated Bond Lengths and Angles for a 2-Acetylpyridine Derivative

| Parameter | Experimental (X-ray) | Calculated (DFT B3LYP/6-311G) |

| Bond Lengths (Å) | ||

| C1-O1 | Data not available in snippets | Data not available in snippets |

| C1-C2 | Data not available in snippets | Data not available in snippets |

| C1-C7 | Data not available in snippets | Data not available in snippets |

| Bond Angles ( °) | ||

| O1-C1-C2 | 119.07 | Data not available in snippets |

| C7-C1-C2 | 118.69 | Data not available in snippets |

| O1-C1-C7 | 122.11 | Data not available in snippets |

Note: The available search results provide a reference to a table comparing experimental and calculated data but do not contain the full dataset. Accessing the full scientific paper is necessary to populate this table completely.[3][4]

Application in Drug Discovery and Development

Computational chemistry, and specifically DFT calculations, play a crucial role in modern drug discovery.[7][8][9][10][11] By providing a detailed understanding of the electronic and structural properties of molecules like acetylpyridines, these methods can significantly accelerate the drug development process.

Key contributions of theoretical studies to drug development include:

-

Structure-Activity Relationship (SAR) Studies: DFT calculations can elucidate how modifications to the acetylpyridine scaffold affect its electronic properties and, consequently, its biological activity. This is fundamental to Quantitative Structure-Activity Relationship (QSAR) modeling.[7]

-

Reactivity and Metabolism Prediction: The calculated electronic properties can help predict the metabolic fate of a drug candidate and its potential for off-target interactions.

-

Pharmacophore Modeling: Understanding the charge distribution and hydrogen bonding capabilities of acetylpyridines is essential for developing pharmacophore models, which describe the essential features required for a molecule to bind to a specific biological target.

-

Molecular Docking: Optimized geometries from DFT calculations provide more accurate starting structures for molecular docking studies, which aim to predict the binding mode and affinity of a ligand to a protein target.[6]

Theoretical studies and DFT calculations provide an indispensable framework for understanding the chemical and physical properties of acetylpyridines. This knowledge is paramount for the rational design of novel derivatives with tailored properties for applications in medicinal chemistry and materials science. By integrating computational and experimental approaches, researchers can accelerate the discovery and development of new therapeutic agents based on the versatile acetylpyridine scaffold. Further research, particularly focusing on the systematic comparison of all three isomers and the exploration of a wider range of derivatives, will undoubtedly continue to unveil the full potential of this important class of molecules.

References

- 1. scispace.com [scispace.com]